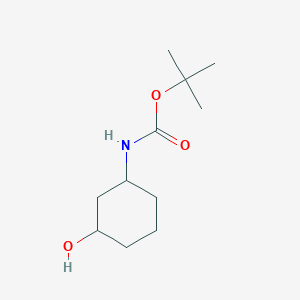

Carbamato de (3-hidroxiciclohexil)terc-butilo

Descripción general

Descripción

Synthesis Analysis

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, employs iodolactamization as a key step. This method highlights the compound's role in producing highly functionalized intermediates with potential therapeutic applications (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate has been elucidated, demonstrating its significance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis confirms the relative substitution of the cyclopentane ring, highlighting its importance in synthetic chemistry (Ober et al., 2004).

Chemical Reactions and Properties

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their reactivity with organometallics to produce N-(Boc)hydroxylamines. This property underlines their utility as versatile building blocks in organic synthesis, enabling a range of chemical transformations (Guinchard et al., 2005).

Physical Properties Analysis

The synthesis and reactions of silyl carbamates reveal the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research provides insights into the physical properties and reactivity of tert-butyl (3-hydroxycyclohexyl)carbamate derivatives, emphasizing their role in the modification of protecting groups under mild conditions (Sakaitani & Ohfune, 1990).

Chemical Properties Analysis

The compound tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, serving as an intermediate in natural product synthesis, demonstrates the compound's chemical versatility and its importance in synthesizing compounds with cytotoxic activity against human carcinoma cell lines. This synthesis, from L-Serine, through various steps including esterification and Corey-Fuchs reaction, underscores the compound's utility in complex organic syntheses (Tang et al., 2014).

Aplicaciones Científicas De Investigación

Síntesis de anilinas N-Boc protegidas

“Carbamato de (3-hidroxiciclohexil)terc-butilo” se puede usar en la síntesis catalizada por paladio de anilinas N-Boc protegidas . Las anilinas N-Boc protegidas son intermediarios importantes en la síntesis de varios productos farmacéuticos y otros compuestos orgánicos.

Síntesis de pirroles tetrasubstituidos

Este compuesto se ha utilizado en la síntesis de pirroles tetrasubstituidos, funcionalizados con grupos éster o cetona en la posición C-3 . Los pirroles son una clase de compuestos orgánicos que se utilizan ampliamente en la síntesis de productos farmacéuticos, agroquímicos y colorantes.

Intermedio en síntesis orgánica

“this compound” puede servir como intermediario en varios procesos de síntesis orgánica . Su estructura única lo convierte en un valioso bloque de construcción en la construcción de moléculas orgánicas más complejas.

Investigación y desarrollo

Dada su estructura y propiedades únicas, “this compound” se puede utilizar en actividades de investigación y desarrollo en el campo de la química orgánica . Se puede utilizar para explorar nuevas rutas sintéticas, mecanismos de reacción y más.

Ciencia de los materiales

En el campo de la ciencia de los materiales, “this compound” podría usarse potencialmente en el desarrollo de nuevos materiales con propiedades únicas . Sin embargo, se necesitaría más investigación en esta área.

Industria farmacéutica

Si bien las aplicaciones específicas dentro de la industria farmacéutica no se mencionan en los recursos disponibles, el uso del compuesto en la síntesis de anilinas N-Boc protegidas y pirroles tetrasubstituidos sugiere posibles aplicaciones en la síntesis de fármacos .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620219 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610302-03-9 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)

![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257756.png)

![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1257765.png)

![methyl (15R,16R,18S)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1257769.png)

![(Z,2Z)-4-amino-2-[amino(phenylsulfanyl)methylidene]-3-isocyano-4-phenylsulfanylbut-3-enenitrile](/img/structure/B1257770.png)